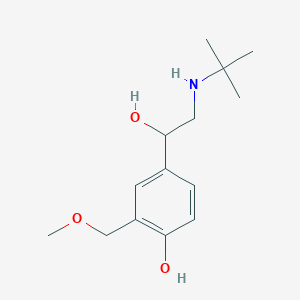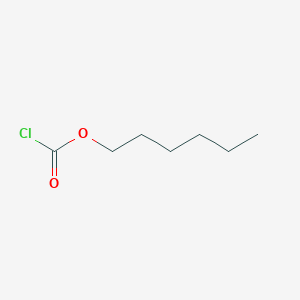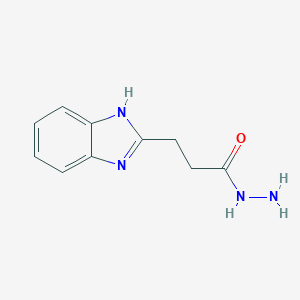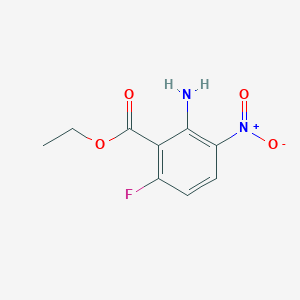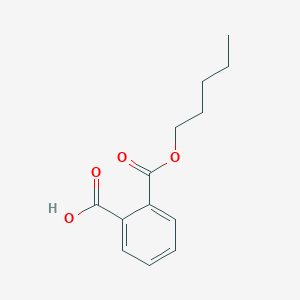
Phtalate de monopentyle
Vue d'ensemble
Description
Monopentyl phthalate is a phthalic acid monoester obtained by formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of pentanol. It has a role as a xenobiotic metabolite, an anti-estrogen and a rat metabolite. It derives from a pentan-1-ol.
Applications De Recherche Scientifique
Chimie analytique : Chromatographie en phase gazeuse-spectrométrie de masse (GC-MS)
Le phtalate de monopentyle est utilisé en chimie analytique comme étalon pour l'étalonnage et la validation des méthodes GC-MS. Cette application est cruciale pour déterminer les métabolites des phtalates polaires et thermiquement instables sans avoir besoin de dérivatisation .
Toxicologie environnementale
En toxicologie environnementale, le this compound sert de biomarqueur pour évaluer l'exposition aux phtalates. Il est particulièrement utile dans les études qui examinent l'impact des phtalates sur la faune et la santé humaine, car il peut être un métabolite indicatif de l'exposition aux xénobiotiques .
Recherche sur les perturbateurs endocriniens
Ce composé est important dans la recherche sur les perturbateurs endocriniens. Il agit comme un anti-œstrogène, aidant les scientifiques à comprendre comment les phtalates interfèrent avec l'activité hormonale chez les organismes. Ceci est essentiel pour développer des stratégies pour atténuer les effets des contaminants environnementaux .
Sécurité alimentaire et emballage
Le this compound est étudié pour sa migration des matériaux d'emballage vers les aliments. La recherche dans ce domaine vise à améliorer la sécurité alimentaire en comprenant le comportement de lixiviation des phtalates des plastiques et en développant des matériaux d'emballage plus sûrs .
Applications pharmaceutiques
En pharmacie, le this compound est examiné pour son rôle dans les formulations médicamenteuses. Ses propriétés de plastifiant peuvent affecter la vitesse de libération des principes actifs pharmaceutiques à partir des formes galéniques, ce qui en fait un sujet d'intérêt dans la recherche sur les médicaments à libération contrôlée .
Recherche sur les polymères
Le composé est également utilisé dans la recherche sur les polymères, en particulier dans l'étude des plastifiants dans le chlorure de polyvinyle (PVC). Ses effets sur la flexibilité, la durabilité et les autres propriétés physiques du PVC sont importants pour développer des matériaux améliorés pour diverses applications .
Nanotechnologie
Le this compound est impliqué dans la recherche en nanotechnologie, où il est utilisé pour modifier les propriétés de surface des nanoparticules. Cette application est essentielle pour créer des nanoparticules fonctionnalisées avec des interactions spécifiques et une stabilité dans les systèmes biologiques .
Toxicité et évaluation des risques
Enfin, le this compound est crucial dans les études de toxicité et les évaluations des risques. Il aide à déterminer les niveaux d'exposition sûrs aux phtalates et à évaluer les risques potentiels pour la santé associés à un contact à long terme avec des produits contenant des phtalates .
Mécanisme D'action
Monopentyl Phthalate, also known as 2-pentoxycarbonylbenzoic acid, 1,2-Benzenedicarboxylic acid monopentyl ester, or Monoamyl Phthalate, is a phthalic acid monoester . It is a compound of interest due to its potential effects on human health. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Phthalates, including Monopentyl Phthalate, are known to be endocrine-disrupting chemicals . They can interact with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Phthalates interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They can modify the release of hypothalamic, pituitary, and peripheral hormones . At the intracellular level, phthalates can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression associated with reproduction .
Biochemical Pathways
Phthalates are known to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . Biodegradation of phthalates using microorganisms could play a significant role . This process provides a more efficient and sustainable method than physical and chemical technologies .
Pharmacokinetics
It is known that after entering the human body, phthalates are rapidly metabolised and excreted via urine .
Result of Action
Phthalate exposure can induce reproductive disorders at various regulatory levels . They may induce alterations in puberty, the development of testicular dysgenesis syndrome, cancer, and fertility disorders in both males and females . In terms of neurological health, phthalates can induce disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Monopentyl Phthalate. Phthalates have become a pervasive environmental contaminant because of their widespread applications . They are said to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
Analyse Biochimique
Cellular Effects
They can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Molecular Mechanism
Phthalates, including Monopentyl Phthalate, are thought to induce multi-organ damage through several mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function, and altering the expression and activity of important antioxidant enzymes .
Transport and Distribution
Due to their chemical properties, phthalates are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
Subcellular Localization
Phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Propriétés
IUPAC Name |
2-pentoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGPRAKRYDSZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179281 | |
| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-56-8 | |
| Record name | Mono-n-pentyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




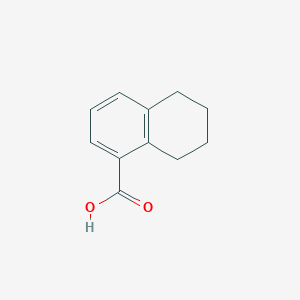

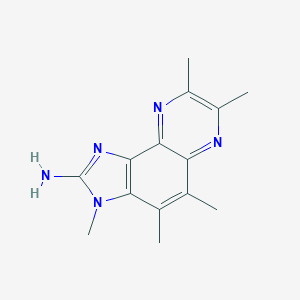

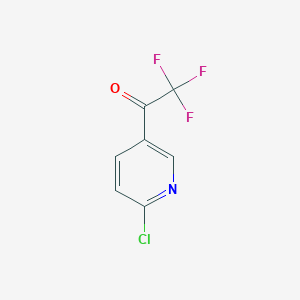

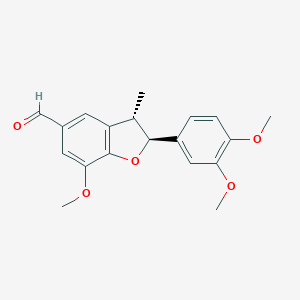
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)
